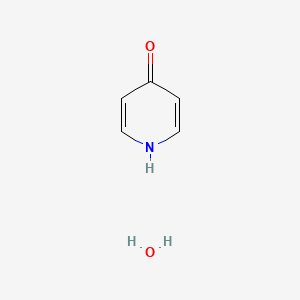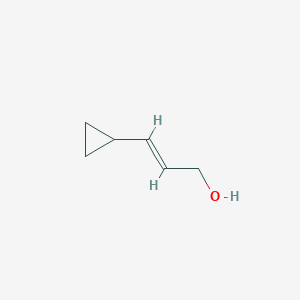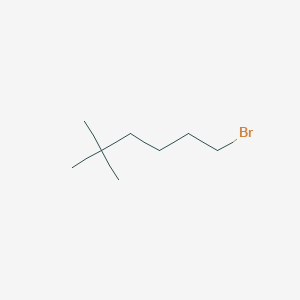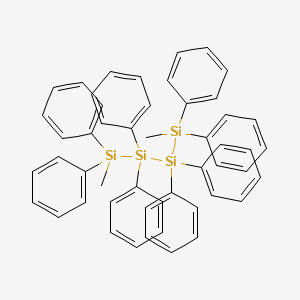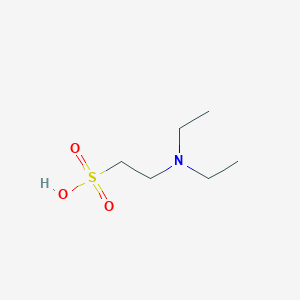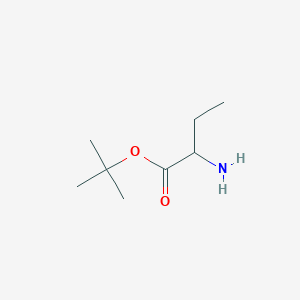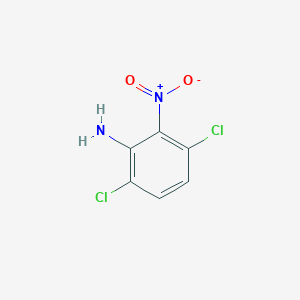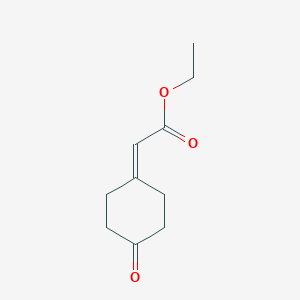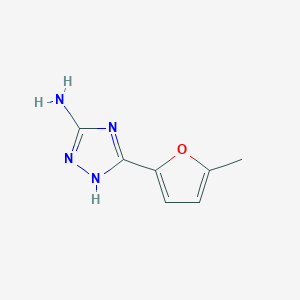
5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a furan ring substituted with a methyl group at the 5-position and a triazole ring
Mécanisme D'action
Target of Action
The primary target of the compound “5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine” is the Genome polyprotein of the Hepatitis C virus genotype 1b . This protein plays a crucial role in the replication of the Hepatitis C virus.
Biochemical Pathways
The compound is involved in the biochemical pathway related to the replication of the Hepatitis C virus. By interacting with the Genome polyprotein, it potentially disrupts this pathway, leading to a decrease in viral replication .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibitory effect on the replication of the Hepatitis C virus. By disrupting the function of the Genome polyprotein, the compound may reduce the ability of the virus to replicate, thereby reducing viral load .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other compounds or medications could potentially interact with the compound, affecting its efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability and action.
: DrugBank
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 5-methylfurfural with hydrazine hydrate to form the triazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of biomass-derived 5-methylfurfural as a starting material aligns with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Electrophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-furanmethanol: A related compound with a similar furan ring structure but different functional groups.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications.
Uniqueness
5-(5-Methylfuran-2-yl)-4H-1,2,4-triazol-3-amine is unique due to its combination of a furan ring and a triazole ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-2-3-5(12-4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUCUWLVCIGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475789 | |
| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161793-06-2 | |
| Record name | 5-(5-methylfuran-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


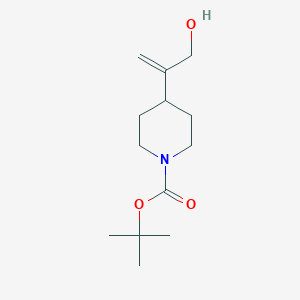

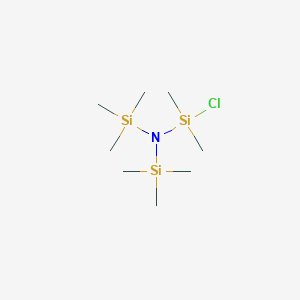


![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)
